N,N-Diethylpropionamide
Overview
Description
N,N-Diethylpropionamide is an organic compound with the molecular formula C₇H₁₅NO. It is a derivative of propionamide, where the hydrogen atoms on the nitrogen are replaced by ethyl groups. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Mechanism of Action
Target of Action
N,N-Diethylpropionamide is an amphetamine that stimulates neurons to release or maintain high levels of a particular group of neurotransmitters known as catecholamines . These include dopamine and norepinephrine . These neurotransmitters are known to suppress hunger signals and appetite .
Mode of Action
The compound interacts with its targets (neurons) by stimulating them to release or maintain high levels of catecholamines . This results in the suppression of hunger signals and appetite . It is also theorized that this compound can raise levels of leptin in the brain, which signal satiety .
Biochemical Pathways
It is known that the compound influences the release and maintenance of catecholamines, which play a crucial role in various physiological processes, including appetite regulation .
Pharmacokinetics
As an amphetamine, it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of this compound’s action is the suppression of hunger signals and appetite, which can aid in weight loss . This is achieved through the elevation of catecholamine levels and possibly leptin levels in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diethylpropionamide can be synthesized through the reaction of propionyl chloride with diethylamine. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
CH3CH2COCl+(C2H5)2NH→CH3CH2CON(C2H5)2+HCl
Industrial Production Methods: On an industrial scale, this compound is produced using similar methods but optimized for large-scale production. This involves the use of continuous flow reactors and more efficient separation techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethylpropionamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-diethylpropionic acid.
Reduction: Reduction can yield N,N-diethylpropylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used under basic conditions.
Major Products:
Oxidation: N,N-Diethylpropionic acid.
Reduction: N,N-Diethylpropylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N-Diethylpropionamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential pharmacological properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
N,N-Diethylpropionamide can be compared with other similar compounds such as:
N,N-Dimethylpropionamide: Where the ethyl groups are replaced by methyl groups.
N,N-Diethylacetamide: Where the propionamide backbone is replaced by an acetamide backbone.
Uniqueness: this compound is unique due to its specific ethyl substitutions, which confer distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in certain synthetic applications where these properties are advantageous.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties make it a valuable intermediate in organic synthesis and a subject of ongoing research in multiple disciplines.
Properties
IUPAC Name |
N,N-diethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-4-7(9)8(5-2)6-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOQQFDCCBKROY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061493 | |
Record name | Propanamide, N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1114-51-8 | |
Record name | Diethylpropionamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1114-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diethylpropionamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001114518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethylpropionamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanamide, N,N-diethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanamide, N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Diethyl-propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIETHYLPROPIONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFK8231N9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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